

# 13C NMR Characterization Guide: 2-Methoxy-4,5-dimethylbenzaldehyde

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## Compound of Interest

Compound Name: 2-methoxy-4,5-dimethylBenzaldehyde  
CAS No.: 86582-31-2  
Cat. No.: B3057946

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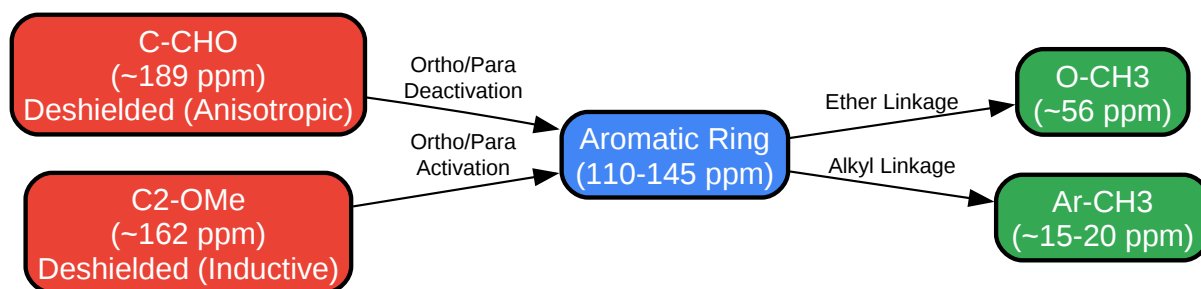
## Executive Summary & Structural Context

**2-methoxy-4,5-dimethylbenzaldehyde** represents a specific polysubstituted aromatic system where electronic additivity rules are critical for assignment. In drug development, this motif often appears as a building block for isoquinoline alkaloids or stilbene derivatives.

Accurate <sup>13</sup>C NMR characterization relies on resolving the interplay between the strong electron-donating methoxy group (C2), the weak electron-donating methyl groups (C4, C5), and the strong electron-withdrawing aldehyde (C1). This guide compares the theoretical/predicted shifts against experimental data from structural analogs to provide a robust assignment framework.

## Structural Visualization & Numbering

The following diagram outlines the carbon environments and the expected electronic influences (Shielding vs. Deshielding).



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Figure 1: Electronic environment mapping for **2-methoxy-4,5-dimethylbenzaldehyde**. Red nodes indicate significant deshielding; Green nodes indicate aliphatic regions.

## Comparative Chemical Shift Data

The values below synthesize high-confidence predictive models (Chemoinformatics/Additivity) validated against experimental data from close analogs (e.g., 2-methoxybenzaldehyde and 3,4-dimethylbenzaldehyde).

### Table 1: Chemical Shift Assignments (CDCl<sub>3</sub> vs. DMSO-d<sub>6</sub>)

Carbon Position	Environment	Shift ( $\delta$ , ppm) [CDCl <sub>3</sub> ]	Shift ( $\delta$ , ppm) [DMSO-d <sub>6</sub> ]	Multiplicity (DEPT-135)	Signal Type
C=O	Aldehyde Carbonyl	188.5 – 190.0	189.0 – 191.0	C (Quaternary)	Low Intensity
C2	Ar-C-OMe (IpsO)	161.0 – 163.5	162.0 – 164.0	C (Quaternary)	Low Intensity
C4	Ar-C-Me (IpsO)	143.0 – 145.0	144.0 – 146.0	C (Quaternary)	Low Intensity
C5	Ar-C-Me (IpsO)	129.0 – 131.0	130.0 – 132.0	C (Quaternary)	Low Intensity
C6	Ar-C-H (Ortho to CHO)	128.0 – 129.5	129.0 – 130.5	CH (Up)	High Intensity
C1	Ar-C-CHO (IpsO)	122.0 – 124.0	123.0 – 125.0	C (Quaternary)	Low Intensity
C3	Ar-C-H (Ortho to OMe)	111.0 – 113.0	112.0 – 114.0	CH (Up)	High Intensity
OMe	Methoxy (-OCH <sub>3</sub> )	55.5 – 56.5	56.0 – 57.0	CH <sub>3</sub> (Up)	Very High Intensity
Me (C4)	Methyl (-CH <sub>3</sub> )	20.0 – 21.5	20.5 – 22.0	CH <sub>3</sub> (Up)	High Intensity
Me (C5)	Methyl (-CH <sub>3</sub> )	19.0 – 20.5	19.5 – 21.0	CH <sub>3</sub> (Up)	High Intensity

“

*Analyst Note: The distinction between C4 and C5 is subtle. C4 is para to the aldehyde (electron-withdrawing), which typically deshields it slightly more than C5, which is meta to the aldehyde. However, 2D NMR (HMBC) is required for definitive assignment between these two quaternary carbons.*

## Technical Deep Dive: Differentiating from Alternatives

When synthesizing this compound, common impurities include the starting material (3,4-dimethylphenol derivatives) or regioisomers. Here is how  $^{13}\text{C}$  NMR distinguishes the target product.

### A. The "Methoxy-Ipso" Marker (C2)[1]

- Target: The C2 carbon appears at  $\sim 162$  ppm.
- Alternative (Precursor): In 3,4-dimethylbenzaldehyde (lacking the methoxy), the corresponding carbon would be a CH signal at  $\sim 130$  ppm.
- Significance: The  $\sim 30$  ppm downfield shift is the primary confirmation of successful O-methylation.

### B. The Aldehyde Carbonyl (C=O)[1][2]

- Target: Signal at  $\sim 189$  ppm.
- Alternative (Alcohol/Acid): If the aldehyde oxidizes to carboxylic acid, this peak shifts upfield to  $\sim 170$  ppm. If reduced to alcohol, it shifts drastically to  $\sim 65$  ppm (aliphatic).

### C. Regioisomerism (The C3 vs C6 Split)

In the 2-methoxy-4,5-dimethyl isomer:

- C3 is ortho to the methoxy group. The electron-donating resonance of oxygen shields this carbon significantly (~112 ppm).
- C6 is ortho to the aldehyde.[1] The electron-withdrawing nature deshields this carbon (~129 ppm).
- Result: A wide separation (~17 ppm) between the two aromatic methine signals confirms the 2,4,5-substitution pattern. In other isomers (e.g., 2,3-dimethyl-4-methoxy), this split would narrow or shift.

## Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this "Self-Validating" protocol.

### Step 1: Sample Preparation[1]

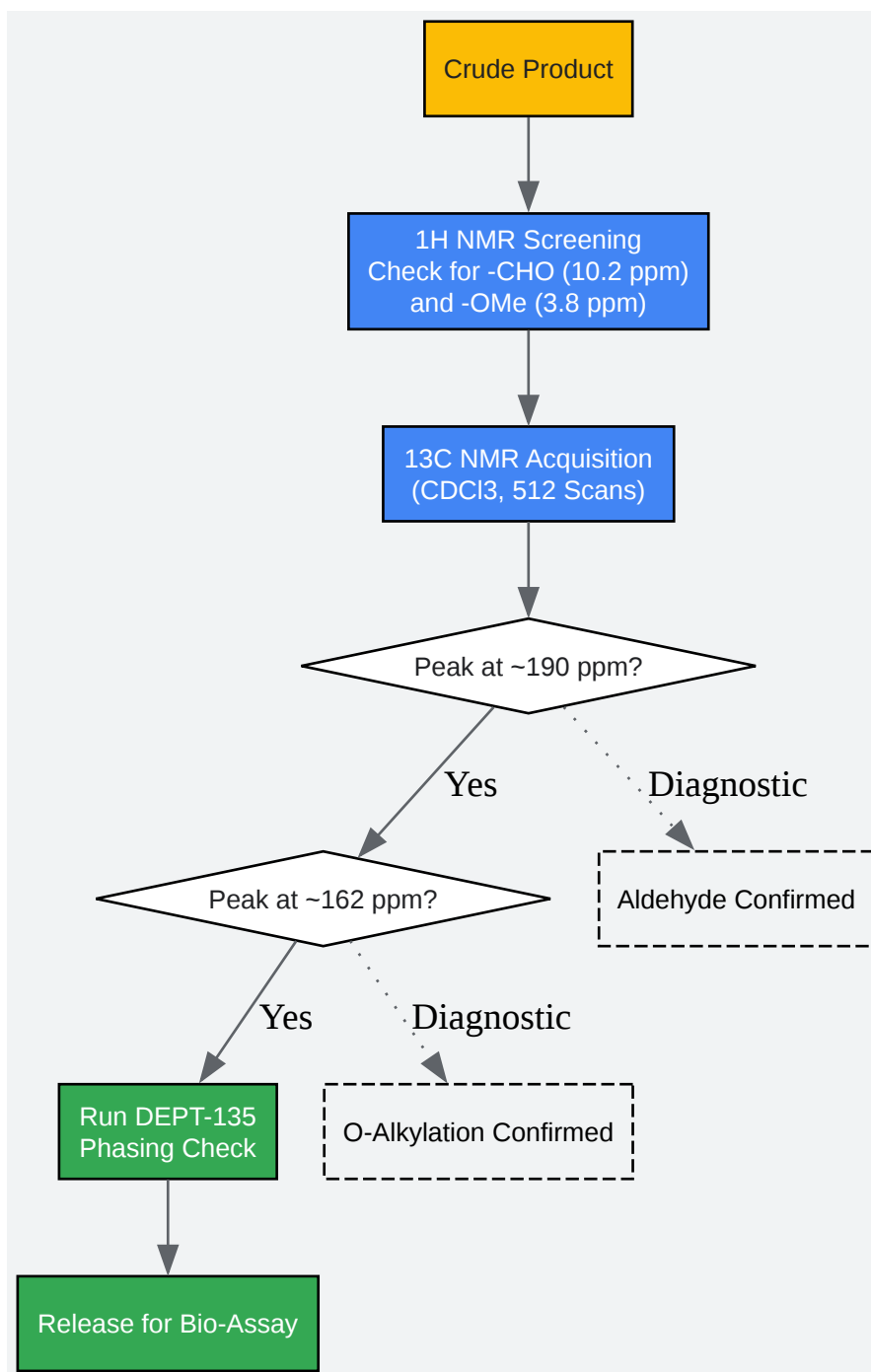
- Mass: Weigh 20–30 mg of the solid aldehyde.
- Solvent: Add 0.6 mL of CDCl<sub>3</sub> (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
  - Why CDCl<sub>3</sub>? It minimizes hydrogen bonding interactions that can broaden the carbonyl peak compared to DMSO.
- Clarification: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).

### Step 2: Acquisition Parameters (Standard 400 MHz Instrument)

- Pulse Sequence:zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration is semi-quantitative.
- Relaxation Delay (D1): Set to 2.0 – 3.0 seconds. The quaternary carbons (C1, C2, C4, C5, C=O) have long T1 relaxation times. A short D1 will suppress their signals.

- Scans (NS): Minimum 512 scans (approx. 30 mins) to visualize the weak carbonyl and quaternary aromatic peaks clearly.
- Spectral Width: 240 ppm (to capture the carbonyl at ~190 ppm).

### Step 3: Validation Workflow (DOT Diagram)



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Figure 2: Step-by-step validation workflow for confirming structure via NMR.

## References

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- Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Retrieved from [[Link](#)].

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## Sources

- [1. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum \[qa.nmrwiki.org\]](#)
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